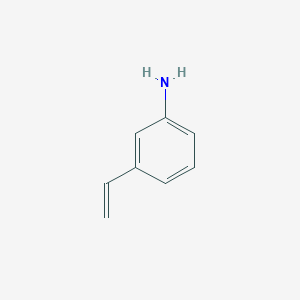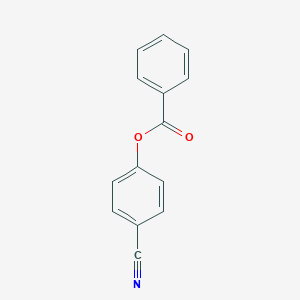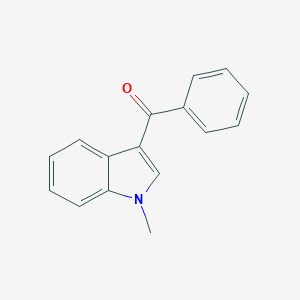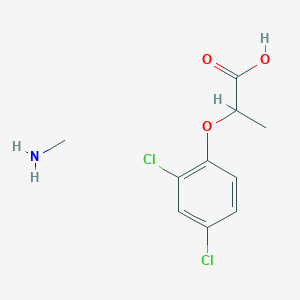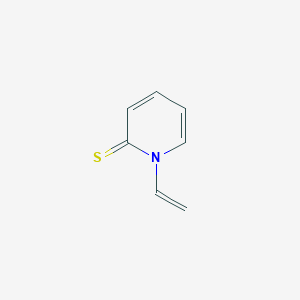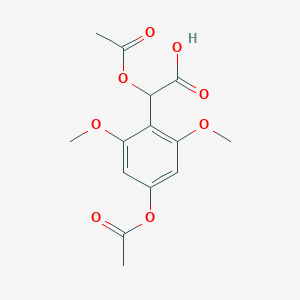
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate, also known as MDP2P, is a chemical compound used in the synthesis of various drugs, including MDMA (Ecstasy). It is a white crystalline powder that is soluble in organic solvents and has a distinctive odor. MDP2P is a controlled substance in many countries due to its potential for abuse.
Mechanism of Action
The mechanism of action of Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate is not fully understood. It is believed to act as a serotonin and dopamine releaser, leading to feelings of euphoria and increased sociability.
Biochemical and Physiological Effects:
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate can lead to neurotoxicity and cognitive impairment.
Advantages and Limitations for Lab Experiments
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate is a useful compound for laboratory experiments because of its ability to be easily synthesized and its potential as a precursor for the synthesis of various drugs. However, its controlled status and potential for abuse make it difficult to obtain and use in research.
Future Directions
Future research on Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate should focus on its potential as a treatment for depression and anxiety disorders. It may also be useful in the development of new drugs for the treatment of neurological disorders. Additionally, further studies are needed to understand the long-term effects of Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate on the brain and body.
Synthesis Methods
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate can be synthesized using various methods, including the Wacker oxidation of safrole, the Leuckart-Wallach reaction of piperonal, and the reductive amination of benzaldehyde with nitroethane. These methods require specialized equipment and knowledge of organic chemistry.
Scientific Research Applications
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate has been used in scientific research as a precursor for the synthesis of various drugs, including MDMA. It has also been studied for its potential as a treatment for depression and anxiety disorders.
properties
CAS RN |
18127-93-0 |
|---|---|
Product Name |
Mandelic acid, 4-hydroxy-2,6-dimethoxy-, diacetate |
Molecular Formula |
C14H16O8 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
2-acetyloxy-2-(4-acetyloxy-2,6-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C14H16O8/c1-7(15)21-9-5-10(19-3)12(11(6-9)20-4)13(14(17)18)22-8(2)16/h5-6,13H,1-4H3,(H,17,18) |
InChI Key |
UCQSDGRWZIHPGY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)C(C(=O)O)OC(=O)C)OC |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)C(C(=O)O)OC(=O)C)OC |
synonyms |
4,α-Bis(acetyloxy)-2,6-dimethoxybenzeneacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



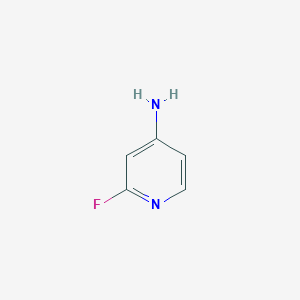

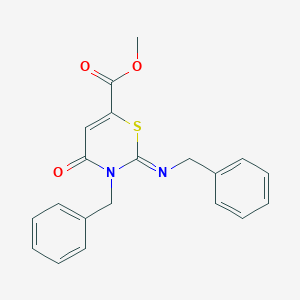
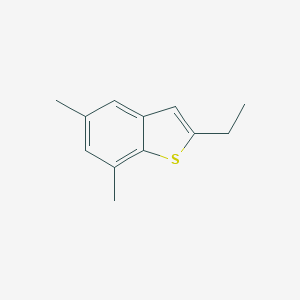
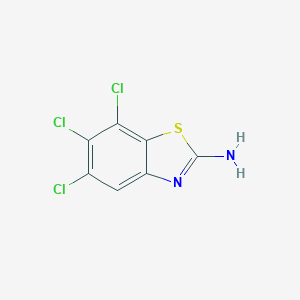

![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
